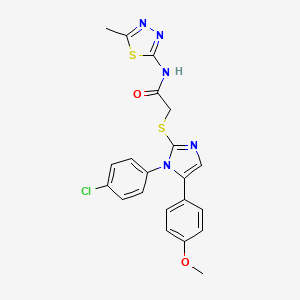

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” is a derivative of thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole derivatives have the ability to cross cellular membranes and interact strongly with biological targets due to their mesoionic nature . They exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .

Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. Thiadiazole is the bioisostere of pyrimidine and oxadiazole . Therefore, compounds bearing this moiety present a broad spectrum of pharmacological properties . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Physical And Chemical Properties Analysis

Thiadiazole derivatives are known for their mesoionic nature, which allows them to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

科学的研究の応用

Antimycotic Applications

Research into antimycotic compounds such as sertaconazole, which shares a part of its chemical structure with imidazole-based compounds, demonstrates the potential of these molecules in treating fungal infections. Studies by Nasarre et al. (1992) and Pedragosa et al. (1992) have shown the efficacy and safety of sertaconazole in treating conditions like Pityriasis versicolor and cutaneous dermatophytosis, highlighting the therapeutic potential of such chemicals in antifungal applications (Nasarre et al., 1992) (Pedragosa et al., 1992).

Anti-Inflammatory and Analgesic Research

Studies on non-steroidal anti-inflammatory compounds like the novel agent ST-679, as discussed by Annunziato and di Renzo (1993), provide insights into the pharmacokinetic parameters essential for assessing bioequivalence and therapeutic efficacy. This research could imply similar pharmacokinetic studies for the compound , focusing on its potential anti-inflammatory or analgesic effects (Annunziato & di Renzo, 1993).

Nephrotoxicity and Antibiotic Research

Investigations into the nephrotoxicity of cefazedone and its comparison with other antibiotics, as conducted by Mondorf Aw (1979), suggest a pathway for researching the safety and efficacy of novel compounds. This research could guide studies on the renal safety profile of new drugs and their potential interactions with other therapeutic agents (Mondorf Aw, 1979).

Metabolism and Excretion Studies

Research into the metabolism and excretion of drugs, exemplified by the study on mirabegron by Takusagawa et al. (2012), highlights the importance of understanding how drugs are processed by the body. This knowledge is crucial for optimizing dosing regimens and minimizing potential side effects (Takusagawa et al., 2012).

Pharmacokinetic Research in Special Populations

Liukas et al. (2011) conducted a study on the pharmacokinetics of intravenous paracetamol in elderly patients, emphasizing the need for tailored pharmacokinetic evaluations in specific populations. Such research could be relevant for the compound , especially in determining appropriate dosing for different demographic groups (Liukas et al., 2011).

作用機序

特性

IUPAC Name |

2-[1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O2S2/c1-13-25-26-20(31-13)24-19(28)12-30-21-23-11-18(14-3-9-17(29-2)10-4-14)27(21)16-7-5-15(22)6-8-16/h3-11H,12H2,1-2H3,(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKDWFASCPILIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439869.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2439879.png)

![3-(9-(4-Methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-thiomorpholinopropan-1-one](/img/structure/B2439882.png)